![molecular formula C20H13N3O B5967466 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile CAS No. 6057-75-6](/img/structure/B5967466.png)
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile
Overview
Description
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile, also known as BIX-01294, is a small molecule inhibitor that targets histone methyltransferase G9a. G9a is a key regulator of gene expression, and its overexpression has been implicated in various diseases, including cancer, neurological disorders, and cardiovascular diseases. BIX-01294 has been extensively studied for its potential therapeutic applications in these diseases.
Mechanism of Action
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile targets G9a, a histone methyltransferase that catalyzes the methylation of lysine 9 on histone H3. This methylation leads to the repression of gene expression. By inhibiting G9a, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile prevents the methylation of histone H3, leading to the activation of certain genes that are important for the regulation of various cellular processes.
Biochemical and Physiological Effects:
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile has been shown to have several biochemical and physiological effects, including the activation of tumor suppressor genes, the inhibition of oncogenic pathways, the reduction of inflammation, and the improvement of cardiac function. 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile has also been shown to induce apoptosis in cancer cells and to reduce the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile is that it is a specific inhibitor of G9a, and does not affect other histone methyltransferases. This specificity makes it a valuable tool for studying the role of G9a in various cellular processes. However, one of the limitations of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile is that it has poor solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of G9a that can be used in clinical settings. Additionally, the role of G9a in various cellular processes, including development, differentiation, and epigenetic regulation, is still not fully understood, and further research is needed to elucidate these mechanisms.
Synthesis Methods
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile can be synthesized using a multistep process that involves the reaction of 2-aminobenzimidazole with 1-bromo-3-nitrobenzene, followed by reduction, cyclization, and condensation reactions. The final product is obtained as a yellow crystalline powder with a purity of over 99%.
Scientific Research Applications
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and prostate cancer cells. In neurological disorders, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile has been shown to reduce cardiac fibrosis and improve cardiac function in animal models of heart failure.
properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-naphthalen-1-ylprop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O/c21-12-16(20-22-17-10-3-4-11-18(17)23-20)19(24)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,24H,(H,22,23)/b19-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJGQXMHVYJUJO-MNDPQUGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=C(C#N)C3=NC4=CC=CC=C4N3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C(=C(\C#N)/C3=NC4=CC=CC=C4N3)/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80417415 | |
Record name | STK566612 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80417415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6057-75-6 | |
Record name | STK566612 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80417415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.